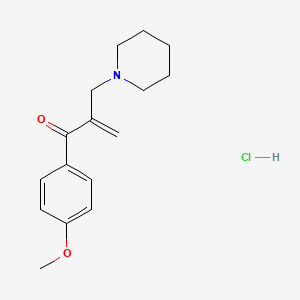
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride
描述
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
属性
CAS 编号 |
78888-57-0 |
|---|---|
分子式 |
C16H22ClNO2 |
分子量 |
295.80 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-13(12-17-10-4-3-5-11-17)16(18)14-6-8-15(19-2)9-7-14;/h6-9H,1,3-5,10-12H2,2H3;1H |
InChI 键 |
HZIZWEAVLGBTEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(=C)CN2CCCCC2.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide to form the intermediate compound.
Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the prop-2-en-1-one moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced forms of the prop-2-en-1-one moiety.
Substitution: Substituted piperidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)ethanone
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)but-2-en-1-one
Comparison
Compared to its analogs, 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness can be attributed to differences in molecular interactions and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


